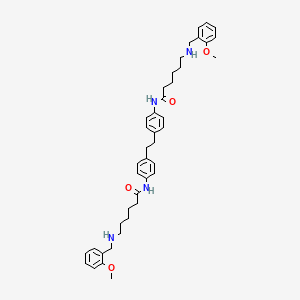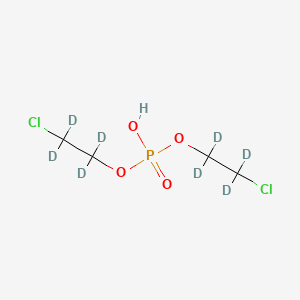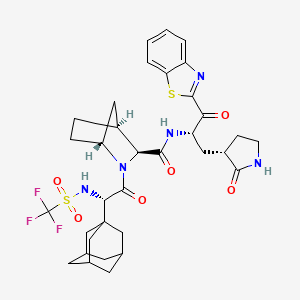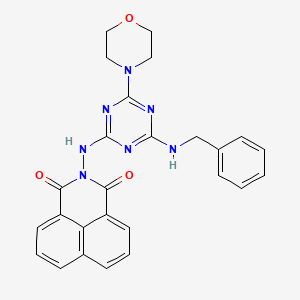
Antibacterial agent 144
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 144 is a synthetic compound known for its potent antibacterial properties, particularly against multi-drug resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . This compound has shown superior efficacy compared to traditional antibiotics like chloramphenicol and amoxicillin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 144 involves multiple steps, including the formation of substituted triazines. The key steps typically involve the reaction of cyanuric chloride with various amines under controlled conditions to form the desired triazine derivatives .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 144 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the triazine ring, potentially altering its antibacterial activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to bacterial targets.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various amines, halides under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions are typically derivatives of the original triazine structure, which may exhibit different levels of antibacterial activity .
Aplicaciones Científicas De Investigación
Antibacterial agent 144 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of triazine derivatives.
Biology: Investigated for its effects on bacterial cell membranes and biofilm formation.
Medicine: Explored as a potential treatment for infections caused by multi-drug resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials.
Mecanismo De Acción
The mechanism of action of antibacterial agent 144 involves multiple pathways:
Membrane Disruption: The compound disrupts the bacterial cytoplasmic membrane, leading to cell lysis.
DNA Binding: It binds to bacterial DNA, forming supramolecular complexes that obstruct DNA replication.
Protein Binding: this compound can also bind to human serum albumin (HSA), enhancing its bactericidal efficacy.
Comparación Con Compuestos Similares
- Antibacterial agent 145
- Antibacterial agent 146
- Antibacterial agent 148
Comparison: Antibacterial agent 144 stands out due to its superior efficacy against multi-drug resistant strains compared to its analogues. While compounds 145, 146, and 148 also exhibit significant antibacterial activity, this compound has shown better performance in disrupting bacterial membranes and inhibiting biofilm formation .
Propiedades
Fórmula molecular |
C26H23N7O3 |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
2-[[4-(benzylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C26H23N7O3/c34-22-19-10-4-8-18-9-5-11-20(21(18)19)23(35)33(22)31-25-28-24(27-16-17-6-2-1-3-7-17)29-26(30-25)32-12-14-36-15-13-32/h1-11H,12-16H2,(H2,27,28,29,30,31) |
Clave InChI |
LWQQOTKAGUHCBB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=NC(=N2)NN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)NCC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


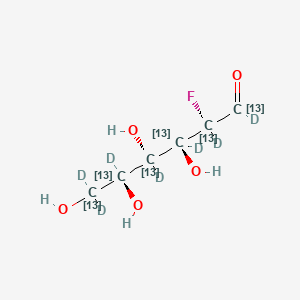
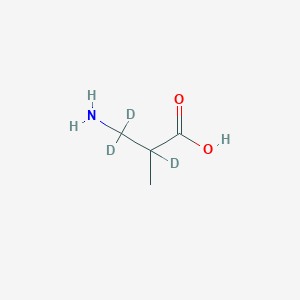


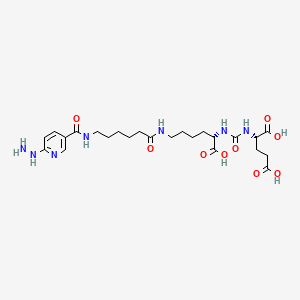
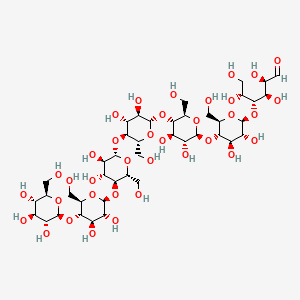
![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)

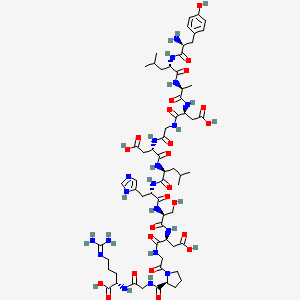
furan-6-yl] nitrate](/img/structure/B12391928.png)
